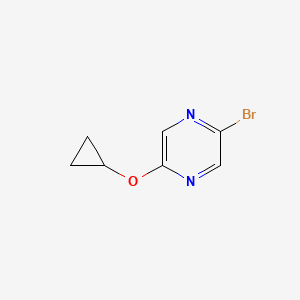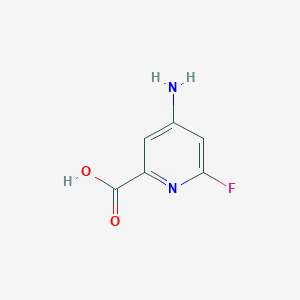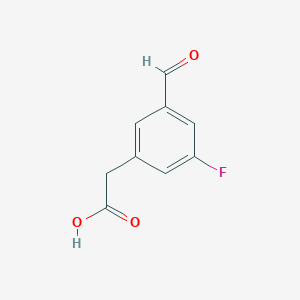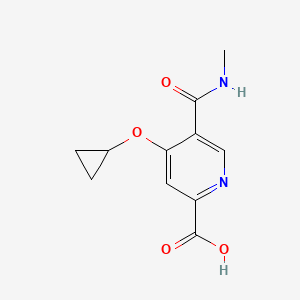
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid is an organic compound with the molecular formula C11H12N2O4 and a molar mass of 236.22 g/mol . This compound is a derivative of picolinic acid, which is a pyridine carboxylic acid. The structure of this compound includes a cyclopropoxy group and a methylcarbamoyl group attached to the picolinic acid core.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The reaction conditions typically involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or methylcarbamoyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of viral infections.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). The compound binds to ZFPs, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in the context of its antiviral and immunomodulatory activities.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-(methylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)7-5-13-8(11(15)16)4-9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16) |
Clé InChI |
QIJIBXIJNZRLHR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN=C(C=C1OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



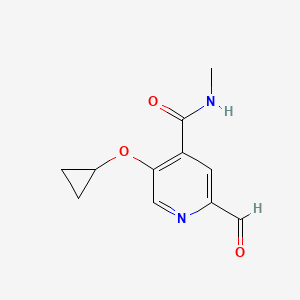
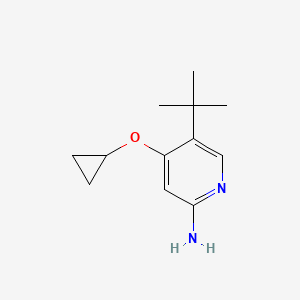
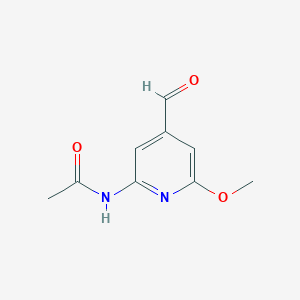
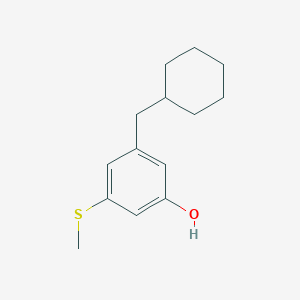
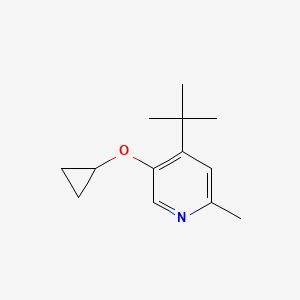
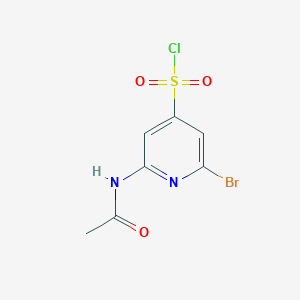
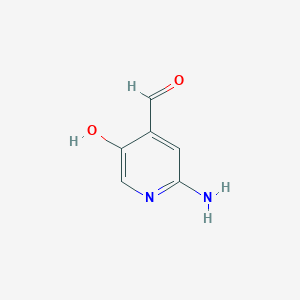
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

